molecular formula C24H17F3N5P B11507475 3-(Trifluoromethyl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino][1,2,4]triazolo[4,3-b]pyridazine

3-(Trifluoromethyl)-6-[(triphenyl-lambda~5~-phosphanylidene)amino][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B11507475
M. Wt: 463.4 g/mol
InChI Key: HNOUWPZEIZIRRW-UHFFFAOYSA-N
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Description

3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction conditions often require the presence of specific catalysts and reagents to facilitate the formation of the desired compound. For instance, the regioselective synthesis of 3-trifluoromethyl 1,2,4-triazoles can be achieved through photocycloaddition of sydnone with trifluoroacetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor, and various photocatalysts such as 4-CzIPN . The reaction conditions often involve specific temperatures, pressures, and the presence of catalysts to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the photocycloaddition of sydnone with trifluoroacetonitrile yields 3-trifluoromethyl 1,2,4-triazole products .

Scientific Research Applications

3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(TRIFLUOROMETHYL)-6-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO][1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE is unique due to the presence of both trifluoromethyl and triphenylphosphoranylidene amino groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C24H17F3N5P

Molecular Weight

463.4 g/mol

IUPAC Name

triphenyl-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]imino]-λ5-phosphane

InChI

InChI=1S/C24H17F3N5P/c25-24(26,27)23-29-28-22-17-16-21(30-32(22)23)31-33(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H

InChI Key

HNOUWPZEIZIRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=NN3C(=NN=C3C(F)(F)F)C=C2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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